

Application Notes and Protocols for K00546 in Cell Culture Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

K00546 is a potent, ATP-competitive small molecule inhibitor primarily targeting Cyclin-Dependent Kinases (CDKs) and CDC-like Kinases (CLKs).[1][2] Due to its high affinity for CDK1/cyclin B, CDK2/cyclin A, CLK1, and CLK3, **K00546** serves as a valuable tool for investigating the roles of these kinases in cell cycle regulation, RNA splicing, and oncogenesis. [1][2][3] These application notes provide a comprehensive guide for the effective use of **K00546** in cell culture experiments, including recommended concentration ranges, detailed experimental protocols, and an overview of its target signaling pathways.

Mechanism of Action

K00546 exerts its biological effects by binding to the ATP-binding pocket of its target kinases, thereby preventing the phosphorylation of their downstream substrates.[1][2] The inhibition of CDK1 and CDK2 disrupts the normal progression of the cell cycle, leading to cell cycle arrest and potentially apoptosis. The inhibition of CLK1 and CLK3 interferes with the phosphorylation of serine/arginine-rich (SR) proteins, which are crucial for pre-mRNA splicing.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of **K00546**.



Table 1: Enzymatic Inhibitory Activity of K00546

Target Kinase	IC ₅₀ (nM)	Reference	
CDK1/cyclin B	0.6	[1]	
CDK2/cyclin A	0.5	[1]	
CLK1	8.9	[1]	
CLK3	29.2	[1]	
VEGF-R2	32	[1]	
GSK-3	140	[1]	
PKA	5,200	[1]	
Casein kinase-1	2,800	[1]	
MAP kinase (ERK-2)	1,000	[1]	
Calmodulin kinase	8,900	[1]	
PDGF-Rβ	1,600	[1]	

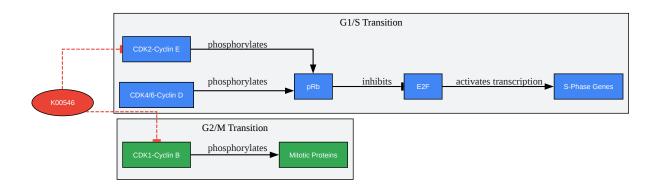
Table 2: Antiproliferative Activity of K00546 in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)	Reference
HCT-116	Colon Carcinoma	20	
HeLa	Cervical Adenocarcinoma	35	-
A-375	Malignant Melanoma	92	

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental design, the following diagrams are provided.

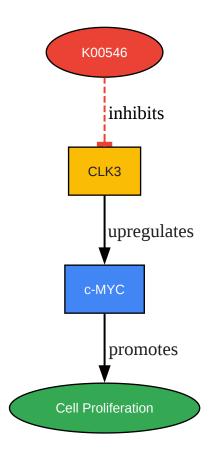




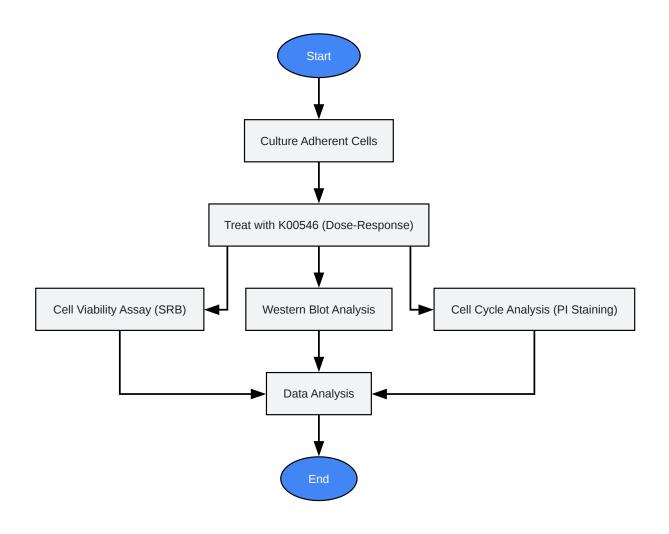
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CDK1/2 Signaling Pathway Inhibition by **K00546**.









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